

Methyl 4-chloro-3-formylbenzoate spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 4-chloro-3-formylbenzoate

Cat. No.: B1372942

[Get Quote](#)

An In-depth Technical Guide to the Spectral Analysis of **Methyl 4-chloro-3-formylbenzoate**

Introduction: The Molecular Blueprint

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel compounds is a cornerstone of innovation and safety. **Methyl 4-chloro-3-formylbenzoate** (CAS: 1044920-98-0, Molecular Formula: $C_9H_7ClO_3$, Molecular Weight: 198.60 g/mol) is a substituted benzaldehyde derivative with significant potential as a building block in the synthesis of more complex molecules.^{[1][2][3]} Its trifunctional nature, featuring an aldehyde, a chloro group, and a methyl ester on a benzene ring, presents a unique spectroscopic challenge and a wealth of structural information.

This guide provides a comprehensive analysis of the spectral data for **methyl 4-chloro-3-formylbenzoate**, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present detailed protocols for data acquisition, and offer an expert interpretation of the spectral features. The objective is to provide researchers, scientists, and drug development professionals with a self-validating framework for confirming the structure and purity of this important chemical intermediate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon

Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.^[4] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their proximity to neighboring protons (splitting patterns or multiplicity).^[5] For **methyl 4-chloro-3-formylbenzoate**, the aromatic protons are particularly informative due to the influence of three different substituents.

The substituents on the benzene ring—a chloro group, an aldehyde (formyl) group, and a methyl ester group—exert distinct electronic effects that influence the chemical shifts of the aromatic protons. Both the formyl and methyl ester groups are electron-withdrawing, which deshields nearby protons, shifting their signals downfield (to a higher ppm value).^{[4][6]} The chloro group is also electron-withdrawing via induction but can donate electron density through resonance.

- Aldehyde Proton (-CHO): Expected to be the most downfield signal, typically appearing between 9.5-10.5 ppm, as a singlet.^[5] This significant deshielding is characteristic of protons attached to a carbonyl carbon.
- Aromatic Protons (Ar-H): The three protons on the benzene ring are in unique chemical environments. We anticipate their signals to appear in the aromatic region of 7.0-8.5 ppm.^[7] ^[8]
 - H-2 (ortho to -CHO and meta to -COOCH₃): This proton is strongly deshielded by the adjacent aldehyde and will likely be the most downfield of the aromatic protons. Expected as a doublet.
 - H-5 (ortho to -Cl and meta to -CHO): This proton is deshielded by the chloro group and will appear as a doublet.
 - H-6 (ortho to -COOCH₃ and meta to -Cl): This proton will be influenced by both the ester and the chloro group, appearing as a doublet of doublets.

- Methyl Ester Protons (-OCH₃): These three protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm, deshielded by the adjacent ester oxygen.[9]

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Integration
Aldehyde (-CHO)	10.1 - 10.4	Singlet (s)	1H
Aromatic (H-2)	8.2 - 8.4	Doublet (d)	1H
Aromatic (H-6)	8.0 - 8.2	Doublet of Doublets (dd)	1H
Aromatic (H-5)	7.6 - 7.8	Doublet (d)	1H
Methyl Ester (-OCH ₃)	3.9 - 4.1	Singlet (s)	3H

- Sample Preparation: Dissolve 5-10 mg of **methyl 4-chloro-3-formylbenzoate** in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[4]
- Data Acquisition: Set appropriate parameters, including a 30°-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Acquire 8-16 scans for a good signal-to-noise ratio.[4]
- Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum. Phase the spectrum and integrate the signals.[4]

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon framework. Aromatic carbons typically resonate between 120-150 ppm, while carbonyl carbons appear further downfield.[8][10]

We expect to see nine distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the nine carbon atoms in **methyl 4-chloro-3-formylbenzoate**.

- **Carbonyl Carbons (C=O):** The aldehyde and ester carbonyl carbons will be the most downfield signals. The aldehyde carbonyl is typically found around 190 ppm, while the ester carbonyl appears around 165 ppm.
- **Aromatic Carbons (Ar-C):** Six signals are expected in the 120-145 ppm range. The carbons directly attached to the electron-withdrawing substituents (C-1, C-3, C-4) will be shifted further downfield compared to the others.
- **Methyl Ester Carbon (-OCH₃):** The methyl carbon of the ester group will appear upfield, typically around 52-55 ppm.

Carbon Assignment	Predicted Chemical Shift (ppm)
Aldehyde (C=O)	188 - 192
Ester (C=O)	164 - 166
Aromatic (C-4, attached to -Cl)	138 - 142
Aromatic (C-3, attached to -CHO)	135 - 138
Aromatic (C-1, attached to -COOCH ₃)	132 - 135
Aromatic (C-2, C-5, C-6)	125 - 132
Methyl Ester (-OCH ₃)	52 - 55

Part 2: Infrared (IR) Spectroscopy - Probing Functional Groups

Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).^[7] All carbonyl compounds absorb strongly in the 1665-1760 cm⁻¹ region due to the C=O stretching vibration.^[11]

Predicted IR Spectrum Analysis

The IR spectrum of **methyl 4-chloro-3-formylbenzoate** will be dominated by strong absorptions from its two carbonyl groups.

- **C=O Stretching:** Two distinct, strong peaks are expected. The aldehyde C=O stretch typically appears around 1705 cm^{-1} for aromatic aldehydes.^[12] The ester C=O stretch is expected at a higher frequency, around $1720\text{-}1740\text{ cm}^{-1}$.
- **C-H Stretching:** Aromatic C-H stretching vibrations are seen just above 3000 cm^{-1} .^[8] The aldehyde C-H bond shows two characteristic, weaker bands around 2850 cm^{-1} and 2750 cm^{-1} .^[12] The methyl group C-H stretch will appear just below 3000 cm^{-1} .
- **C-O Stretching:** The ester C-O bonds will produce strong bands in the $1100\text{-}1300\text{ cm}^{-1}$ region.
- **Aromatic C=C Stretching:** Medium to weak intensity bands will appear in the $1400\text{-}1600\text{ cm}^{-1}$ region.^[7]
- **C-Cl Stretching:** A band in the $700\text{-}800\text{ cm}^{-1}$ region can be attributed to the C-Cl bond.

Vibrational Mode	Predicted Absorption Range (cm^{-1})	Intensity
Aromatic C-H Stretch	3030 - 3100	Medium-Weak
Aliphatic C-H Stretch (-OCH ₃)	2950 - 2990	Medium-Weak
Aldehyde C-H Stretch	~2850 and ~2750	Weak
Ester C=O Stretch	1720 - 1740	Strong
Aldehyde C=O Stretch	1700 - 1710	Strong
Aromatic C=C Stretch	1400 - 1600	Medium
Ester C-O Stretch	1100 - 1300	Strong
C-Cl Stretch	700 - 800	Medium

- **Sample Preparation:** A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

- Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample compartment.
- Analysis: Collect a background spectrum of the empty accessory. Then, collect the sample spectrum over the mid-IR range (typically 4000–650 cm^{-1}).^[13] The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.^{[14][15]} It provides the exact molecular weight and crucial structural information from the fragmentation pattern of the molecule.

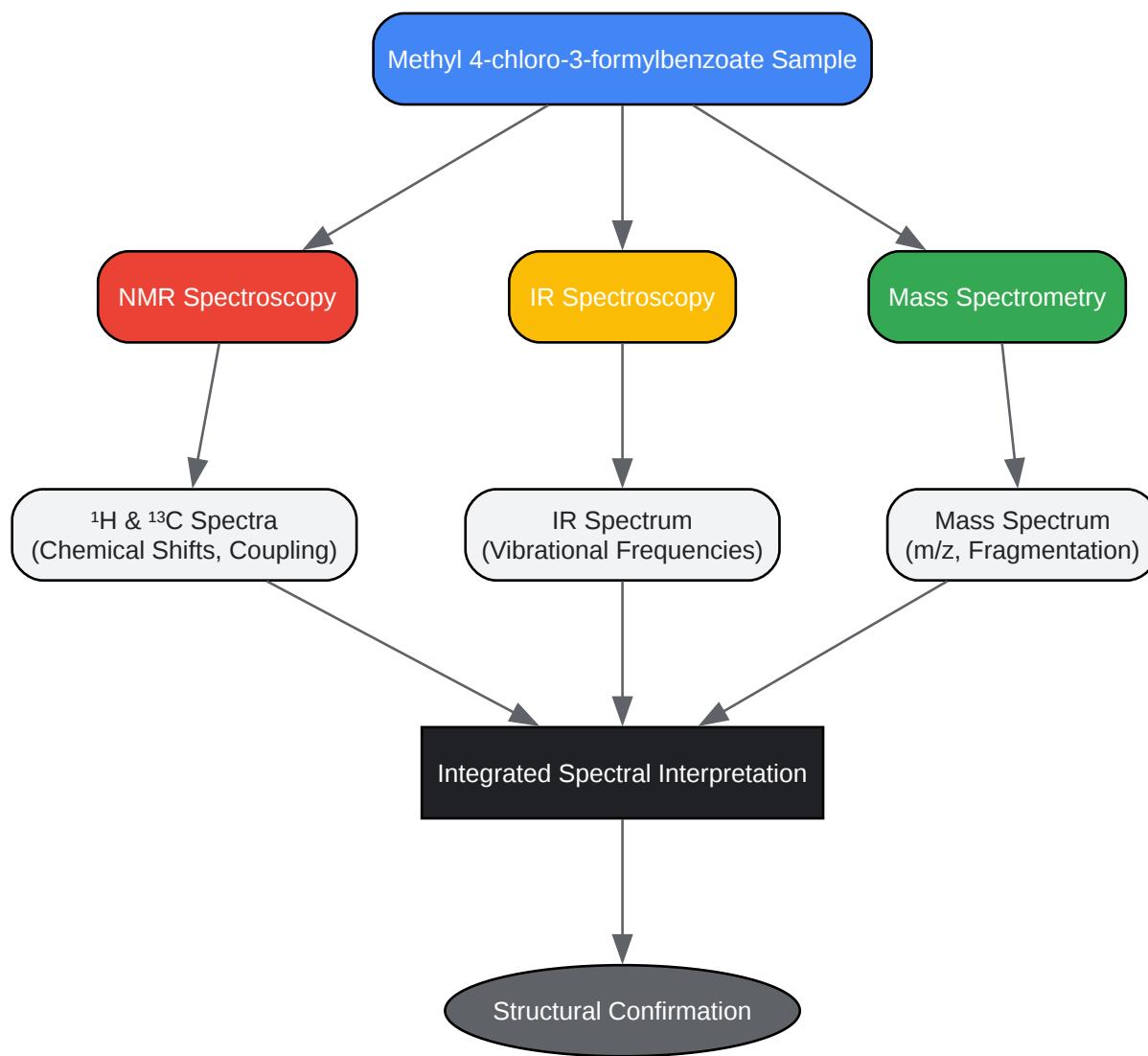
Predicted Mass Spectrum and Fragmentation Pattern

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, forming a molecular ion ($\text{M}^{+\cdot}$) which can then break apart into smaller, charged fragments.

- Molecular Ion ($\text{M}^{+\cdot}$): The molecular weight is 198.6 g/mol. Due to the presence of chlorine, we expect to see two molecular ion peaks: one for the ^{35}Cl isotope ($\text{M}^{+\cdot}$ at m/z 198) and one for the ^{37}Cl isotope ($\text{M}^{+\cdot} + 2$ at m/z 200) in an approximate 3:1 ratio of intensity, which is characteristic of a monochlorinated compound.
- Key Fragmentation Pathways: Aromatic esters often undergo characteristic fragmentations.
^{[16][17]}
 - Loss of Methoxy Radical ($\cdot\text{OCH}_3$): A primary fragmentation is the loss of the methoxy radical (mass 31) from the ester group, leading to a stable acylium ion at m/z 167 (and 169 for the ^{37}Cl isotope). This is often a very prominent peak.
 - Loss of Carbon Monoxide (CO): The acylium ion (m/z 167) can then lose a molecule of carbon monoxide (mass 28) to form a chlorobenzaldehyde cation at m/z 139 (and 141).

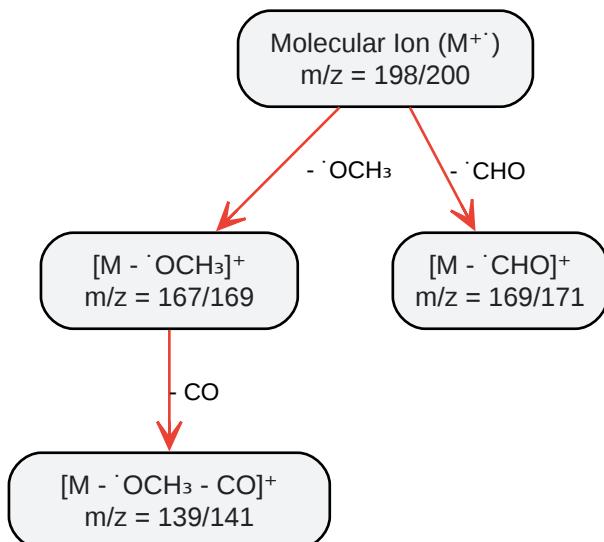
- Loss of Formyl Radical (· CHO): Loss of the formyl radical (mass 29) from the molecular ion can lead to a fragment at m/z 169 (and 171).
- Loss of Chlorine Radical (· Cl): Loss of a chlorine radical (mass 35) from the molecular ion would give a fragment at m/z 163.

m/z Value	Proposed Fragment	Notes
198 / 200	$[\text{C}_9\text{H}_7^{35}\text{ClO}_3]^{+\cdot}$ / $[\text{C}_9\text{H}_7^{37}\text{ClO}_3]^{+\cdot}$	Molecular Ion ($\text{M}^{+\cdot}$), ~3:1 ratio
167 / 169	$[\text{M} - \cdot \text{OCH}_3]^+$	Loss of methoxy radical
139 / 141	$[\text{M} - \cdot \text{OCH}_3 - \text{CO}]^+$	Loss of CO from m/z 167/169
169 / 171	$[\text{M} - \cdot \text{CHO}]^+$	Loss of formyl radical
163	$[\text{M} - \cdot \text{Cl}]^+$	Loss of chlorine radical


- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
- Ionization: The sample is vaporized and then bombarded with a beam of electrons (typically 70 eV) in the ion source.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum.

Visualizations: Data at a Glance

To best understand the relationships between structure and spectral data, the following diagrams are provided.


Molecular Structure & NMR Assignments[Click to download full resolution via product page](#)

Caption: Structure of **Methyl 4-chloro-3-formylbenzoate** with atom numbering.

[Click to download full resolution via product page](#)

Caption: Workflow for the comprehensive spectroscopic analysis of the target compound.

[Click to download full resolution via product page](#)

Caption: Key fragmentation pathways for **Methyl 4-chloro-3-formylbenzoate** in EI-MS.

Conclusion

The synergistic application of NMR, IR, and MS provides a robust and unequivocal method for the structural characterization of **methyl 4-chloro-3-formylbenzoate**. The predicted ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical aldehyde and ester carbonyl functional groups, and mass spectrometry verifies the molecular weight while revealing characteristic fragmentation patterns. This integrated analytical approach ensures high confidence in the identity and purity of the compound, a critical requirement for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-chloro-3-formylbenzoate | CymitQuimica [cymitquimica.com]
- 2. 1044920-98-0 | Methyl 4-chloro-3-formylbenzoate - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 6.6 ^1H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the $[\text{M} + \text{Na}]^+$ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. americanelements.com [americanelements.com]
- 16. pharmacy180.com [pharmacy180.com]
- 17. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Methyl 4-chloro-3-formylbenzoate spectral data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1372942#methyl-4-chloro-3-formylbenzoate-spectral-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com